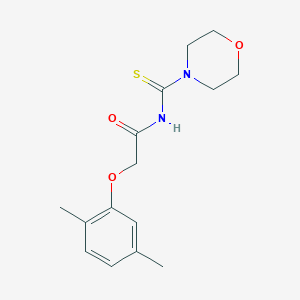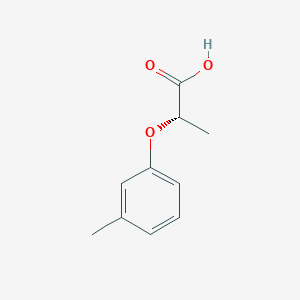![molecular formula C18H23N2+ B261540 1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
1-Methyl-2-[4-(diethylamino)styryl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[4-(diethylamino)styryl]pyridinium (also known as di-4-ANEPPS) is a fluorescent voltage-sensitive dye widely used in scientific research for the detection of changes in membrane potential. This dye has been extensively used in the field of neuroscience, cardiology, and electrophysiology. The unique properties of di-4-ANEPPS make it an ideal candidate for the study of cellular processes that involve changes in membrane potential.
Wirkmechanismus
Di-4-ANEPPS works by binding to the lipid bilayer of the cell membrane. The dye is sensitive to changes in membrane potential and undergoes a change in fluorescence intensity when the membrane potential changes. This change in fluorescence can be detected using a fluorescence microscope or a spectrofluorometer. The mechanism of action of di-4-ANEPPS is well understood, making it a reliable tool for researchers.
Biochemical and Physiological Effects:
Di-4-ANEPPS has no known biochemical or physiological effects on cells. It does not alter membrane potential or interfere with ion channels. The dye is non-toxic and does not affect cell viability. This makes it an ideal tool for long-term experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of di-4-ANEPPS is its high sensitivity to changes in membrane potential. It can detect changes in membrane potential as small as 0.1 mV. The dye is also compatible with a wide range of cell types, making it a versatile tool for researchers. However, di-4-ANEPPS has some limitations. It is sensitive to photobleaching, which can limit the duration of experiments. The dye is also sensitive to changes in temperature and pH, which can affect the accuracy of measurements.
Zukünftige Richtungen
There are several future directions for the use of di-4-ANEPPS in scientific research. One area of interest is the study of the effects of drugs on ion channels. Di-4-ANEPPS can be used to investigate the mechanisms of action of drugs that affect ion channels, which could lead to the development of new therapeutics. Another area of interest is the study of the effects of aging on membrane potential. Di-4-ANEPPS can be used to investigate changes in membrane potential that occur with age, which could lead to a better understanding of age-related diseases. Finally, di-4-ANEPPS could be used in the development of new biosensors for the detection of changes in membrane potential in real-time.
Conclusion:
Di-4-ANEPPS is a valuable tool for the study of changes in membrane potential in various cell types. Its unique properties make it an ideal candidate for scientific research. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry. The dye has no known biochemical or physiological effects on cells and is non-toxic. However, it does have some limitations, such as sensitivity to photobleaching and changes in temperature and pH. There are several future directions for the use of di-4-ANEPPS in scientific research, including the study of the effects of drugs on ion channels and the development of new biosensors.
Synthesemethoden
The synthesis of di-4-ANEPPS involves the reaction of 4-(diethylamino)benzaldehyde with 2-bromomethyl pyridine, followed by the addition of methyl iodide. The final product is obtained through purification using column chromatography. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Di-4-ANEPPS is widely used in scientific research to study changes in membrane potential in various cell types. It has been used to study the action potential in neurons, cardiac cells, and smooth muscle cells. The dye can be used in both in vitro and in vivo experiments, making it a versatile tool for researchers. Di-4-ANEPPS has also been used to study the effects of drugs on membrane potential and to investigate the mechanisms of action of various ion channels.
Eigenschaften
Produktname |
1-Methyl-2-[4-(diethylamino)styryl]pyridinium |
|---|---|
Molekularformel |
C18H23N2+ |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3/h6-15H,4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
BOXNHJXFMYFAFC-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)



